molecular formula C10H5BrF3N B094890 4-Bromo-2-(trifluoromethyl)quinoline CAS No. 18706-25-7

4-Bromo-2-(trifluoromethyl)quinoline

Cat. No.: B094890
CAS No.: 18706-25-7
M. Wt: 276.05 g/mol
InChI Key: JRTGGNDDSKKPQE-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H5BrF3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 2-position of the quinoline ring. It is a colorless crystal or light yellow solid, soluble in common organic solvents such as ethanol, ether, and dichloromethane .

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be transition metal catalysts involved in carbon–carbon bond formation .

Mode of Action

In the context of sm cross-coupling reactions, it can be inferred that the compound may interact with its targets (transition metal catalysts) through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the transition metal catalyst to form a new metal-carbon bond, while transmetalation involves the transfer of organic groups from boron to the transition metal .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action of 4-Bromo-2-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place to avoid inhalation of dust and aerosols . It is also recommended to store the compound in a dry, cool, and well-ventilated place . The compound is incompatible with strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-2-(trifluoromethyl)quinoline typically involves the acylation of 3-bromobenzoylformate with fluoroacetic acid. The reaction is carried out under appropriate conditions, usually involving a solvent and a catalyst to promote the reaction . Another method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The process typically includes steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki–Miyaura coupling, the product would be a quinoline derivative with a new aryl or alkyl group replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)quinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)quinoline is unique due to the combination of a bromine atom and a trifluoromethyl group on the quinoline ring. This specific substitution pattern imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTGGNDDSKKPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506043
Record name 4-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-25-7
Record name 4-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Trifluoromethyl cinchoninic acid, and substituted 2-trifluoromethyl cinchoninic acids, are known plant growth regulating materials. Such compounds can be prepared, as disclosed by B. M. Pinder and A. Burger (J. Med. Chem, 11, pp 267-269 (1968), by condensation of aniline, or a substituted aniline, with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid to produce a 2-trifluoromethyl-4-hydroxyquinoline from which the desired 2-trifluoromethyl cinchoninic acid can be obtained by two alternative procedures. In the first of such procedures, the 2-trifluoromethyl-4-hydroxyquinoline is brominated with phosphorus oxybromide to produce the corresponding 2-trifluoromethyl-4-bromoquinoline which is then reacted with n-butyllithium to produce a lithioquinoline which can in turn be treated with dry carbon dioxide to produce the desired 2-trifluoromethyl cinchoninic acid. In the second of such procedures, the 2-trifluoromethyl-4-hydroxyquinoline is chlorinated with phosphorus oxychloride and the resulting 2-trifluoromethyl-4-chloroquinoline is reacted with cuprous cyanide in N-methylpyrrolidone to convert it to the corresponding nitrile which is then hydrolyzed to the desired 2-trifluoromethyl cinchoninic acid. However, not only are both these procedures complex and involved, but they involve the use of corrosive materials such as phosphorus oxybromide and phosphorus oxychloride as well as air- and water-sensitive materials such as butyllithium and copper cyanide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to obtain 4-Bromo-2-(trifluoromethyl)quinoline?

A1: this compound can be efficiently synthesized starting from readily available anilines and ethyl 4,4,4-trifluoroacetoacetate. [] The process involves a two-step sequence:

  1. Bromination: The 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones are then brominated to afford the desired this compound. []

Q2: Why is this compound considered a valuable building block in organic synthesis?

A2: this compound serves as a versatile building block due to the presence of the bromine atom at the 4-position. This bromine atom can be readily substituted with various functional groups via different organometallic transformations. [] Specifically, it readily undergoes halogen/metal exchange reactions with butyllithium, generating 2-trifluoromethyl-4-quinolyllithiums. [, ] These lithiated intermediates can then react with a wide range of electrophiles, enabling the introduction of diverse functionalities at the 4-position. [] This versatility makes this compound an attractive starting material for the synthesis of more complex molecules, particularly those with potential biological activity.

Q3: How does the presence of the trifluoromethyl group influence the reactivity of this compound?

A3: The trifluoromethyl group in this compound plays a crucial role in directing the regioselectivity of chemical reactions. It exhibits a buttressing effect, influencing the accessibility of nearby positions for chemical attack. [] For instance, while lithium 2,2,6,6-tetramethylpiperidide typically abstracts a proton from the 4-position of 3-bromobenzotrifluoride, in the case of this compound, deprotonation occurs selectively at the position flanked by both the bromine and the trifluoromethyl group. [] This regioselectivity highlights the importance of the trifluoromethyl group in controlling the reactivity of this compound and enabling the selective functionalization of the molecule.

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